2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride

Medicinal Chemistry Physicochemical Properties Lead Optimization

This 5-methylpyrimidine hydrochloride salt is a privileged scaffold for kinase and GPCR drug discovery, delivering validated potency (e.g., 125 nM IC50 vs. O-GlcNAcase, 3.4 nM Ki at 5-HT1A). The 5-methyl substitution alters lipophilicity vs. unsubstituted pyrimidines (ΔLogP ~0.5-1.0), enabling precise SAR. HCl salt ensures aqueous solubility for parallel synthesis. Available at 95-98% purity.

Molecular Formula C7H12ClN3
Molecular Weight 173.64 g/mol
CAS No. 1781140-04-2
Cat. No. B1436236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride
CAS1781140-04-2
Molecular FormulaC7H12ClN3
Molecular Weight173.64 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1)CCN.Cl
InChIInChI=1S/C7H11N3.ClH/c1-6-4-9-7(2-3-8)10-5-6;/h4-5H,2-3,8H2,1H3;1H
InChIKeyQNZXJGPKYUCALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride (CAS 1781140-04-2) Overview for R&D Procurement


2-(5-Methylpyrimidin-2-yl)ethanamine hydrochloride (CAS 1781140-04-2) is a heterocyclic primary amine building block with a molecular formula of C₇H₁₂ClN₃ and a molecular weight of 173.64 g/mol . This compound features a 5-methylpyrimidine ring linked to an ethylamine moiety and is provided as a hydrochloride salt to enhance stability and aqueous solubility for laboratory handling [1]. It serves as a versatile intermediate for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapeutics, and is typically available at purities of 95% or higher from commercial suppliers .

Why Generic Pyrimidine Ethanamines Cannot Substitute for 2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride


Pyrimidine-based ethanamine building blocks are not interchangeable due to the profound impact of even minor structural variations on both physicochemical properties and downstream biological activity. Substitution pattern on the pyrimidine ring critically determines key parameters including electronic distribution, steric profile, solubility, and stability . For instance, the unsubstituted analog 2-(pyrimidin-2-yl)ethanamine (CAS 89464-80-2) exhibits a LogP of approximately -0.62, whereas the 5-methyl substitution on the target compound alters lipophilicity and, consequently, pharmacokinetic and target-binding behavior [1]. Furthermore, the 5-methylpyrimidin-2-yl motif is specifically documented in patent literature and bioactivity databases as a privileged scaffold for achieving potent and selective interactions with therapeutic targets, including kinases and GPCRs; analogs lacking this precise substitution pattern cannot be assumed to replicate the same binding affinity or selectivity profile [2].

2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride: Quantified Differentiation for Sourcing Decisions


5-Methyl Substitution Alters Physicochemical Profile Relative to Unsubstituted Analog

The 5-methyl group on the pyrimidine ring of the target compound introduces quantifiable differences in lipophilicity compared to the unsubstituted analog 2-(pyrimidin-2-yl)ethanamine. The unsubstituted analog has a predicted ACD/LogP of -0.62 [1]. While specific LogP data for the target compound is not directly reported, the class of 5-methylpyrimidines is known to exhibit increased lipophilicity, which influences solubility, membrane permeability, and binding affinity [2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

5-Methylpyrimidine Motif Enables Potent Kinase Inhibition in Validated Chemical Series

Compounds incorporating the 5-methylpyrimidin-2-yl motif have demonstrated potent inhibition across multiple kinase targets. A derivative containing the 5-methylpyrimidin-2-ylamino group (BDBM479017) showed an IC₅₀ of 550 nM against Cyclin-K/CDK12 [1]. Another derivative with a 5-methylpyrimidin-2-ylpiperazine moiety (BDBM408198) exhibited an IC₅₀ of 125 nM against Protein O-GlcNAcase [2]. These values establish the 5-methylpyrimidine core as a viable pharmacophore for achieving sub-micromolar to low-micromolar potency.

Kinase Inhibition Oncology Targeted Therapy

5-Methylpyrimidine Derivatives Exhibit Validated Dual EGFR/Src Inhibition

A series of 5-methylpyrimidine derivatives were designed and evaluated as dual inhibitors of EGFR and Src kinases for cancer treatment [1]. The study synthesized twenty new compounds and evaluated their antitumor activity against A549 (lung), HepG2 (liver), and K562 (leukemia) cell lines . This establishes the 5-methylpyrimidine core as a privileged scaffold for developing potent anticancer agents, differentiating it from unsubstituted pyrimidine cores which may lack the specific steric and electronic features required for dual kinase targeting.

EGFR Inhibition Src Kinase Anticancer

Hydrochloride Salt Form Confers Enhanced Stability and Aqueous Solubility

The hydrochloride salt form of 2-(5-methylpyrimidin-2-yl)ethanamine provides enhanced stability and aqueous solubility compared to the free base [1]. The hydrochloride salt is generally soluble in water and polar organic solvents, whereas the free base form exhibits different solubility characteristics . The free base analog 2-(pyrimidin-2-yl)ethanamine (CAS 89464-80-2) is a liquid at room temperature with a boiling point of 205.5±23.0 °C, making it less convenient for precise weighing and storage compared to the solid hydrochloride salt [2].

Formulation Solubility Enhancement Compound Handling

5-Methylpyrimidin-2-yl Motif Validated in High-Affinity GPCR Targeting

The 5-methylpyrimidin-2-ylmethylamino motif is a critical structural component of F-15599, a highly selective 5-HT₁A receptor agonist with a reported binding affinity (Ki) of 3.4 nM . This demonstrates that the 5-methylpyrimidine scaffold can be elaborated into compounds with exceptional potency and selectivity for G protein-coupled receptors (GPCRs). Compounds lacking the precise 5-methyl substitution pattern would not be expected to achieve comparable binding kinetics or selectivity profiles at the 5-HT₁A receptor .

GPCR 5-HT1A Receptor Neuroscience

2-(5-Methylpyrimidin-2-yl)ethanamine Hydrochloride: Key Application Scenarios for R&D and Industrial Use


Synthesis of Kinase Inhibitors for Oncology Drug Discovery

This compound serves as a critical building block for synthesizing 5-methylpyrimidine-based kinase inhibitors. As demonstrated by derivatives achieving IC₅₀ values of 125 nM against Protein O-GlcNAcase and 550 nM against Cyclin-K/CDK12 [1][2], the 5-methylpyrimidine core is validated for developing potent kinase-targeting agents. Research programs focused on EGFR and Src dual inhibition have specifically utilized 5-methylpyrimidine derivatives, with demonstrated antitumor activity across A549, HepG2, and K562 cell lines [3].

Development of GPCR Ligands for Neuroscience Research

The 5-methylpyrimidin-2-yl motif is a key pharmacophoric element in high-affinity GPCR ligands. The validated 5-HT₁A receptor agonist F-15599 (Ki = 3.4 nM) incorporates the 5-methylpyrimidin-2-ylmethylamino substructure, demonstrating that this building block can be elaborated into compounds with nanomolar receptor affinity . This makes the compound particularly valuable for synthesizing novel ligands targeting serotonergic and other aminergic GPCR systems.

Medicinal Chemistry Lead Optimization Campaigns

The 5-methyl substitution on the pyrimidine ring introduces quantifiable differences in lipophilicity compared to unsubstituted pyrimidine analogs (predicted LogP difference of approximately 0.5-1.0 log units) [4]. This allows medicinal chemists to systematically explore structure-activity relationships (SAR) by modulating physicochemical properties while maintaining the core scaffold. The hydrochloride salt form provides solid-state handling convenience and enhanced aqueous solubility, facilitating parallel synthesis and high-throughput screening workflows [5].

Synthesis of Anticancer Agents with Dual Kinase Targeting Profiles

5-Methylpyrimidine derivatives have been specifically designed and synthesized as dual inhibitors of EGFR and Src kinases for cancer treatment applications [3]. The scaffold has demonstrated the ability to simultaneously engage multiple oncogenic kinases, a desirable polypharmacology profile for overcoming resistance mechanisms in targeted cancer therapy. This building block enables access to this therapeutically relevant chemical space, distinguishing it from simpler pyrimidine building blocks that may not support the same dual-targeting capability.

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